![molecular formula C11H15N2O2+ B14367079 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium CAS No. 92072-16-7](/img/structure/B14367079.png)
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is a chemical compound that has garnered interest due to its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyimino group attached to an acetyl moiety, which is further linked to a trimethylanilinium group. The combination of these functional groups imparts distinct chemical reactivity and potential utility in scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium typically involves the reaction of an appropriate aniline derivative with hydroxylamine and an acetylating agent. One common method includes the following steps:
Nitration: The starting aniline derivative undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amino group.
Acetylation: The amino group is acetylated using an acetylating agent such as acetic anhydride.
Oximation: The acetylated product is treated with hydroxylamine to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing similar reaction steps as described above. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The hydroxyimino group can be reduced to an amino group.
Substitution: The acetyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds and interact with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering cellular processes. The trimethylanilinium group may enhance the compound’s solubility and facilitate its transport across cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(Hydroxyimino)acetyl]aniline
- N,N,N-trimethylanilinium chloride
- 4-[(Hydroxyimino)acetyl]-N-methylaniline
Uniqueness
4-[(Hydroxyimino)acetyl]-N,N,N-trimethylanilinium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the hydroxyimino and trimethylanilinium groups allows for versatile interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
92072-16-7 |
|---|---|
Molekularformel |
C11H15N2O2+ |
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
[4-(2-hydroxyiminoacetyl)phenyl]-trimethylazanium |
InChI |
InChI=1S/C11H14N2O2/c1-13(2,3)10-6-4-9(5-7-10)11(14)8-12-15/h4-8H,1-3H3/p+1 |
InChI-Schlüssel |
HQQATPRZKOGTJF-UHFFFAOYSA-O |
Kanonische SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4,5-Diphenyl-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B14366998.png)

![1-Chloro-4-[3-(phenylsulfanyl)propoxy]benzene](/img/structure/B14367012.png)

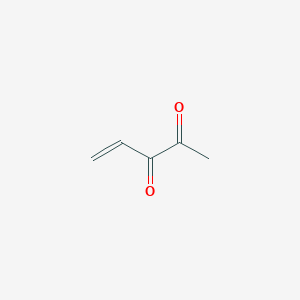
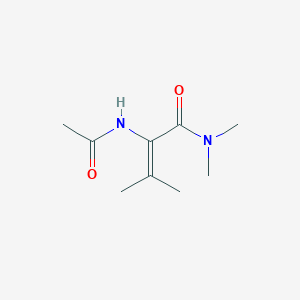
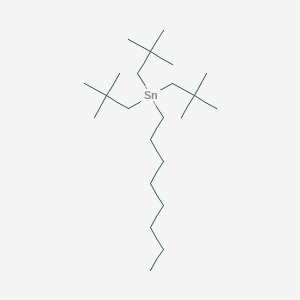
![Methyl 2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B14367029.png)
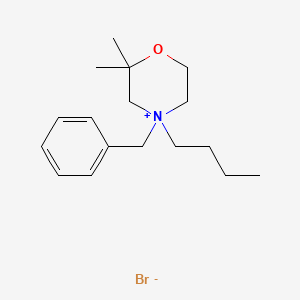
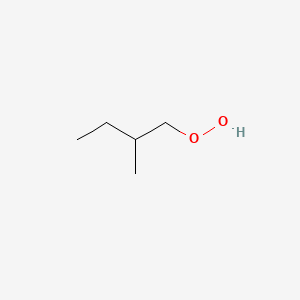
![1-Hydroxy-1-{2-hydroxy-5-[(prop-2-en-1-yl)oxy]phenyl}hexa-1,4-dien-3-one](/img/structure/B14367048.png)
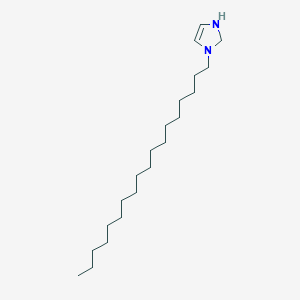

![3-Ethylpyrazolo[3,4-e][1,3]oxazine-5,7(2H,6H)-dione](/img/structure/B14367053.png)
